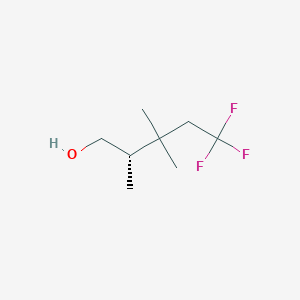

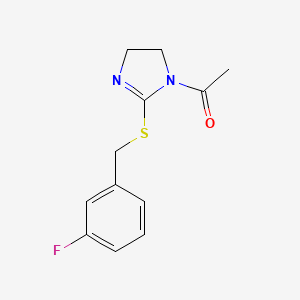

![molecular formula C18H15N3OS3 B2640942 N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(4-(methylthio)phenyl)acetamide CAS No. 941883-09-6](/img/structure/B2640942.png)

N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(4-(methylthio)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazole ring system is ubiquitous in biologically active natural products and pharmaceutically important compounds . Representatives of well-known thiazole-containing natural products are antibiotics thiostrepton, GE2270A, amythiamicin C and D, and antitumor agent epothilone. Thiazole-containing drugs include ritonavir (antiviral), ixabepilone and dasatinib (both antitumor), ceftizoxime (antibacterial), and famotidine (histamine H2-receptor antagonist) .

Synthesis Analysis

The synthesis of thiazoles and benzothiazoles often involves metalation reactions, which consist of lithiation (including halogen dance reactions), magnesation, zincation, caldation, boronation, and silylation . The application of the metalated thiazoles focuses on nucleophilic additions and metal-catalyzed cross-coupling reactions (Stille, Negishi, and Suzuki) .Molecular Structure Analysis

Thiazoles have a five-membered ring with two heteroatoms, one sulfur atom and one nitrogen atom, at the 1 and 3 positions respectively. Benzothiazoles are similar but have an additional benzene ring fused onto the thiazole .Chemical Reactions Analysis

Thiazoles and benzothiazoles can undergo a variety of reactions, including lithiation, magnesation, zincation, caldation, boronation, and silylation . They can also participate in nucleophilic additions and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazoles and benzothiazoles can vary depending on their specific structure. For example, they can differ in terms of their polarity, solubility, stability, and reactivity .Applications De Recherche Scientifique

Anticancer Activity

Research indicates that derivatives of thiazole, including those structurally related to the specified compound, show promise as anticancer agents. For example, Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and evaluated their anticancer activity, finding selective cytotoxicity against human lung adenocarcinoma cells with one derivative showing a high IC50 value, indicating potent activity (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019). Yurttaş et al. (2015) also synthesized and screened N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives for their antitumor activities, identifying compounds with significant anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of thiazole derivatives. Baviskar et al. (2013) synthesized a new series of thiazolidin-4-one derivatives, demonstrating their effective antibacterial and antifungal activities (Baviskar, Khadabadi, & Deore, 2013). Liao et al. (2017) explored the synthesis and antimicrobial activity of novel phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl)acetamide derivatives, which exhibited promising results against plant fungi and bacteria (Liao, Zhou, Xiao, Xie, & Jin, 2017).

Material Science Applications

In the realm of materials science, Camurlu and Guven (2015) investigated thiazole-based polythiophenes for their optoelectronic properties. They synthesized monomers incorporating thiazole units and evaluated the conducting polymers derived from them, highlighting their potential in electronic applications (Camurlu & Guven, 2015).

Mécanisme D'action

The mechanism of action of thiazole and benzothiazole compounds can vary widely depending on their specific structure and the biological target they interact with. For example, some thiazole-containing drugs like ritonavir act as antivirals, while others like ixabepilone and dasatinib have antitumor activity .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-methylsulfanylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3OS3/c1-10-19-16-14(24-10)8-7-13-17(16)25-18(20-13)21-15(22)9-11-3-5-12(23-2)6-4-11/h3-8H,9H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLPJOZBHPGIKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)CC4=CC=C(C=C4)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

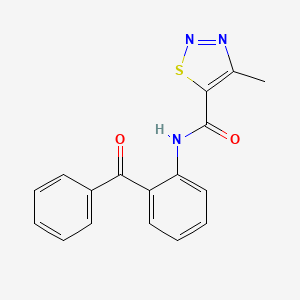

![4-(2-((2-Butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2640859.png)

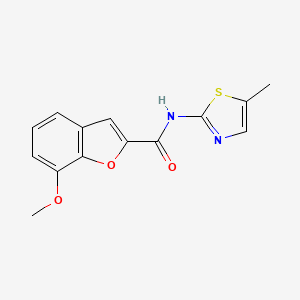

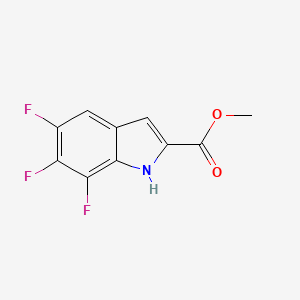

![N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2640863.png)

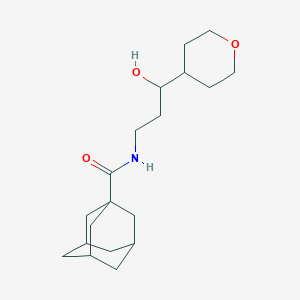

![4,8-dimethyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one](/img/structure/B2640865.png)

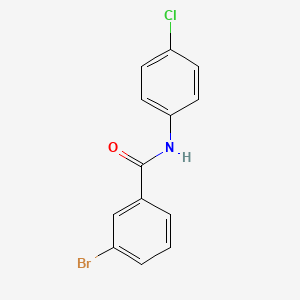

![tert-Butyl (2S)-4,4-difluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2640874.png)

![2-(methylthio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2640875.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2640876.png)

![2-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2640877.png)